molecular formula C18H18N2O3S2 B11577654 2-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylpentanoic acid

2-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylpentanoic acid

Cat. No.: B11577654
M. Wt: 374.5 g/mol
InChI Key: AELXUMYXXQTONG-DHZHZOJOSA-N
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Description

2-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-METHYLPENTANOIC ACID is a complex organic compound featuring an indole moiety, a thiazolidinone ring, and a carboxylic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-METHYLPENTANOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of indole-3-carboxaldehyde with thiazolidinone derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-METHYLPENTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest in tumor cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Properties

Molecular Formula

C18H18N2O3S2

Molecular Weight

374.5 g/mol

IUPAC Name

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylpentanoic acid

InChI

InChI=1S/C18H18N2O3S2/c1-10(2)7-14(17(22)23)20-16(21)15(25-18(20)24)8-11-9-19-13-6-4-3-5-12(11)13/h3-6,8-10,14,21H,7H2,1-2H3,(H,22,23)/b11-8+

InChI Key

AELXUMYXXQTONG-DHZHZOJOSA-N

Isomeric SMILES

CC(C)CC(C(=O)O)N1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O

Origin of Product

United States

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